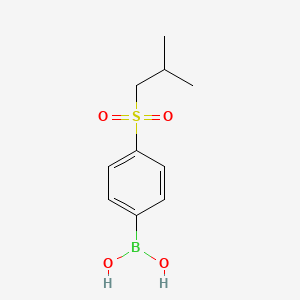

4-(Isobutylsulfonyl)phenylboronic acid

Description

Propriétés

IUPAC Name |

[4-(2-methylpropylsulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYQGDKMBFOTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675224 | |

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-99-6 | |

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(Isobutylsulfonyl)phenylboronic acid CAS number 1217500-99-6 properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Isobutylsulfonyl)phenylboronic acid (CAS Number: 1217500-99-6), a key organoboron compound.[1] This document details its physicochemical properties, a representative synthesis protocol, its applications in research and development, and essential safety information. The content is structured to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Core Compound Properties

4-(Isobutylsulfonyl)phenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with an isobutylsulfonyl group.[1] This structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 1217500-99-6 | |

| Molecular Formula | C₁₀H₁₅BO₄S | [2] |

| Molecular Weight | 242.1 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| IUPAC Name | 4-(isobutylsulfonyl)phenylboronic acid | |

| InChI Key | WGYQGDKMBFOTGS-UHFFFAOYSA-N | |

| SMILES | CC(C)CS(=O)(=O)c1ccc(cc1)B(O)O | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Synthesis Methodology

The synthesis of sulfonyl-substituted phenylboronic acids typically involves a multi-step process starting from a corresponding brominated precursor. The following is a representative experimental protocol adapted from analogous syntheses of similar compounds.[4]

Experimental Protocol: Representative Synthesis

Objective: To synthesize a sulfonyl-phenylboronic acid via lithiation and borylation of a sulfonyl-bromophenyl precursor.

Step 1: Synthesis of the Sulfonyl Precursor (e.g., 4-Bromophenyl isobutyl sulfone)

-

Dissolve 4-bromothiophenol in a suitable solvent like methanol.

-

Add sodium methoxide and stir the mixture.

-

Add isobutyl bromide and heat the reaction mixture to reflux to form the corresponding sulfide.

-

After cooling, isolate the crude sulfide.

-

Dissolve the sulfide in a solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution in an ice bath and add an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA), in portions to oxidize the sulfide to the sulfone.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with a sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromophenyl isobutyl sulfone.

Step 2: Boronic Acid Formation

-

Dissolve the 4-bromophenyl isobutyl sulfone in a dry, anhydrous solvent system, such as a mixture of tetrahydrofuran (THF) and toluene, under an inert argon atmosphere.[4]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Slowly add n-butyllithium (n-BuLi) to the solution to perform a lithium-halogen exchange.

-

After stirring for a short period, add triisopropyl borate to the reaction mixture.[4]

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) and stir vigorously.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(Isobutylsulfonyl)phenylboronic acid.

Applications in Research and Drug Development

Phenylboronic acids are exceptionally versatile building blocks in modern organic chemistry and medicinal chemistry.[5] Their utility stems from their stability, ease of handling, and reactivity in key chemical reactions.

-

Suzuki-Miyaura Cross-Coupling: 4-(Isobutylsulfonyl)phenylboronic acid is an ideal coupling partner in Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex. This is a cornerstone reaction for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[6]

-

Medicinal Chemistry: The phenylboronic acid moiety and its derivatives have gained significant attention for their biological activities.[7] They are known to act as enzyme inhibitors, particularly for serine proteases, by forming a stable, covalent bond with the enzyme's active site.[7] The sulfonyl group in this specific compound can act as a pharmacophore, potentially improving drug potency and metabolic stability by engaging in favorable interactions with biological targets.[6]

-

Biomarker Recognition: Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in sugars and glycoproteins.[8][9] This property is exploited in the development of diagnostic sensors and targeted drug delivery systems that can recognize specific biomarkers, such as sialic acids which are often overexpressed on the surface of cancer cells.[7][8]

Safety and Handling

Proper handling of 4-(Isobutylsulfonyl)phenylboronic acid is essential in a laboratory setting. The compound is classified as harmful.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

| Pictogram | GHS07 (Exclamation mark) | ||

| Signal Word | Warning | ||

| Hazard Statements | H302 | Harmful if swallowed. | |

| H312 | Harmful in contact with skin. | ||

| H332 | Harmful if inhaled. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid dust formation and inhalation.[11]

-

Store in a tightly sealed container in a dry place, preferably under an inert atmosphere, as boronic acids can be hygroscopic.[11]

-

Wash hands thoroughly after handling.

References

- 1. 4-(Isobutylsulfonyl)phenylboronic Acid|RUO|CAS 1217500-99-6 [benchchem.com]

- 2. (3-(Isobutylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1217500-93-0|(4-(Isopentylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. japsonline.com [japsonline.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

4-(Isobutylsulfonyl)phenylboronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-(Isobutylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isobutylsulfonyl)phenylboronic acid is a member of the arylboronic acid class of compounds, which are crucial reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Their utility in forming carbon-carbon bonds has made them indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] However, the stability of boronic acids can be a critical factor in their successful application, affecting reaction yields, impurity profiles, and shelf-life. This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Isobutylsulfonyl)phenylboronic acid, drawing on established knowledge of arylboronic acid chemistry. The isobutylsulfonyl group, being electron-withdrawing, is expected to influence the reactivity and stability of the boronic acid moiety.[4]

Core Stability Profile

Factors Influencing Stability

The stability of 4-(Isobutylsulfonyl)phenylboronic acid is influenced by several environmental and chemical factors. Understanding these is key to its proper handling and storage.

| Factor | Influence on Stability | Rationale |

| Moisture/Humidity | High | Promotes protodeboronation (hydrolysis), leading to the formation of the corresponding arene (isobutylsulfonylbenzene) and boric acid. Arylboronic acids are often hygroscopic.[6][7] |

| Temperature | Moderate | Elevated temperatures can accelerate degradation pathways. Refrigeration is generally recommended.[6][8] |

| Light | Moderate | Protection from UV radiation and sunlight is advised to prevent potential photo-degradation.[9] |

| pH | High | Protodeboronation of arylboronic acids is often pH-dependent, with increased rates under both acidic and basic conditions compared to a pH around 5.[2] The electron-withdrawing sulfonyl group lowers the pKa of the boronic acid, which can affect its stability profile across the pH range.[4] |

| Oxidizing Agents | High | Boronic acids are susceptible to oxidation, which can cleave the C-B bond to form phenols.[5][10] This is a significant degradation pathway, especially in the presence of reactive oxygen species.[11][12] |

| Air | Moderate | While many boronic acids are considered stable to air, prolonged exposure, especially in the presence of moisture, can lead to degradation.[13] Storage under an inert atmosphere is recommended for long-term stability.[6] |

Degradation Pathways

The two primary degradation pathways for 4-(Isobutylsulfonyl)phenylboronic acid are protodeboronation and oxidation.

Protodeboronation (Hydrolysis)

This is a common degradation route for arylboronic acids, particularly in the presence of water. The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.

Caption: Protodeboronation of 4-(Isobutylsulfonyl)phenylboronic acid.

Oxidation

Oxidative degradation leads to the formation of the corresponding phenol. This can be initiated by various oxidizing agents, including atmospheric oxygen over time, or more reactive species.[5][10]

Caption: Oxidative degradation of 4-(Isobutylsulfonyl)phenylboronic acid.

Recommended Storage and Handling

To ensure the long-term stability and integrity of 4-(Isobutylsulfonyl)phenylboronic acid, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation | Citation |

| Temperature | Refrigerate (2-8 °C) | [6][8] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |

| Container | Keep in a tightly closed, suitable container | [6][7] |

| Environment | Store in a dry, well-ventilated place | [6][7] |

| Light Exposure | Protect from light | [9] |

Handling Precautions

Proper handling is crucial to prevent degradation and ensure user safety.

References

- 1. Boronic Acids & Derivatives [sigmaaldrich.com]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. fishersci.com [fishersci.com]

- 7. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

The Isobutylsulfonyl Group: A Potent Electron-Withdrawing Moiety for Tuning Boronic Acid Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of boronic acids with electron-withdrawing groups is a cornerstone of modern medicinal chemistry and materials science. By modulating the electronic properties of the boronic acid moiety, researchers can fine-tune its acidity (pKa), reactivity, and binding affinity for biological targets. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the isobutylsulfonyl group on boronic acids, offering valuable insights for the design of novel pharmaceuticals and advanced materials.

The Electron-Withdrawing Nature of the Sulfonyl Group

The sulfonyl group (-SO2R) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to participate in resonance delocalization of electron density from the aromatic ring. This inductive and resonance-based electron withdrawal significantly impacts the properties of the attached boronic acid.

The primary effect of an electron-withdrawing group on a phenylboronic acid is the stabilization of the corresponding boronate anion. This stabilization leads to a lower pKa value, meaning the boronic acid is more acidic and a larger proportion exists in the anionic, tetrahedral form at physiological pH.[1][2] This is a critical consideration in drug design, as the tetrahedral boronate is often the species that interacts with biological targets, such as the active sites of enzymes.[1]

Quantitative Analysis of Electron-Withdrawing Effects

For comparison, the methylsulfonyl (-SO2Me) group has a Hammett para-constant (σp) of 0.72, indicating a strong electron-withdrawing effect. It is reasonable to assume that the isobutylsulfonyl group will have a similar, potent electron-withdrawing capacity.

A more direct measure of the electronic effect on a boronic acid is its pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[2] The introduction of a sulfonyl group significantly lowers this value. For instance, 4-(3-butenesulfonyl)-phenylboronic acid, a structurally similar alkylsulfonyl-substituted boronic acid, has a pKa of 7.1.[2] This substantial decrease of 1.7 pH units highlights the potent electron-withdrawing nature of the alkylsulfonyl group.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

| Substituent | pKa | Change in pKa (from Phenylboronic Acid) | Reference |

| -H (Phenylboronic acid) | 8.8 ± 0.1 | - | [2] |

| 4-(3-butenesulfonyl) | 7.1 ± 0.1 | -1.7 | [2] |

| 4-(N-allylsulfamoyl) | 7.4 ± 0.1 | -1.4 | [2] |

| 4-nitro | 7.1 | -1.7 | [2] |

| 4-carboxyl | ~8.0 | -0.8 | [2] |

Synthesis and Characterization

(Isobutylsulfonyl)phenylboronic acids are synthetically accessible. Commercially available starting materials include (3-(isobutylsulfonyl)phenyl)boronic acid and (4-(isobutylsulfonyl)phenyl)boronic acid.[4]

A general synthetic route to alkylsulfonyl-substituted phenylboronic acids involves a key bromo-lithium exchange reaction.[2]

Experimental Protocols

Synthesis of 4-Bromo-1-(isobutylsulfonyl)benzene (Precursor)

This protocol is adapted from the synthesis of a similar sulfonyl-substituted compound.[2]

-

Alkylation: To a solution of 4-bromobenzenethiol in a suitable solvent (e.g., methanol) containing a base (e.g., sodium methoxide), add isobutyl bromide. Stir the reaction mixture at room temperature until completion. After an aqueous workup, the crude (4-bromophenyl)(isobutyl)sulfide is obtained.

-

Oxidation: Dissolve the sulfide in a chlorinated solvent (e.g., dichloromethane). Cool the solution in an ice-water bath. Slowly add a two-fold molar excess of an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA). Stir the mixture for several hours at low temperature. Quench the reaction with a basic aqueous solution (e.g., 1 M NaOH). After extraction and purification, 4-bromo-1-(isobutylsulfonyl)benzene is isolated.

Synthesis of (4-(Isobutylsulfonyl)phenyl)boronic acid

This protocol is based on a one-pot bromo-lithium exchange and borylation procedure.[2]

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4-bromo-1-(isobutylsulfonyl)benzene in a dry, anhydrous solvent mixture (e.g., THF/toluene).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate to the solution.

-

Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at -78 °C for a specified time before gradually warming to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and perform an aqueous workup.

-

The crude product can be purified by recrystallization or chromatography to yield (4-(isobutylsulfonyl)phenyl)boronic acid.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[5][6]

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values and constant ionic strength, covering a range from approximately 2 pH units below to 2 pH units above the expected pKa.

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). For each measurement, add a small, constant volume of the stock solution to a cuvette containing one of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis spectrum of the boronic acid in each buffer solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients against the pH of the buffer. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.[7][8]

Impact on Drug Development and Signaling Pathways

The ability of the isobutylsulfonyl group to lower the pKa of boronic acids into the physiological range has significant implications for drug development. A lower pKa ensures that a substantial fraction of the boronic acid is in the active tetrahedral boronate form at physiological pH, potentially leading to enhanced target engagement.

Boronic acids are known to inhibit various enzymes, including proteases and carbonic anhydrases.[4] The interaction often involves the formation of a covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site.

Conclusion

The isobutylsulfonyl group is a potent electron-withdrawing substituent that significantly lowers the pKa of boronic acids. This electronic modulation is a valuable tool for medicinal chemists and materials scientists seeking to enhance the properties of boronic acid-containing molecules. The synthetic accessibility of isobutylsulfonyl-substituted boronic acids, coupled with well-established methods for their characterization, makes them attractive building blocks for the development of next-generation therapeutics and functional materials. The principles and data presented in this guide provide a solid foundation for the rational design and application of these versatile compounds.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. (3-(Isobutylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. hi-tec.tripod.com [hi-tec.tripod.com]

- 8. ishigirl.tripod.com [ishigirl.tripod.com]

potential applications of 4-(Isobutylsulfonyl)phenylboronic acid in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 4-(Isobutylsulfonyl)phenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isobutylsulfonyl)phenylboronic acid is an organoboron compound with significant, yet largely unexplored, potential in medicinal chemistry. Its unique structure, featuring a phenylboronic acid moiety combined with an isobutylsulfonyl group, positions it as a promising candidate for the development of novel therapeutics. Boronic acids are recognized as "privileged structures" in drug discovery due to their ability to form reversible covalent bonds with biological targets.[1] The sulfonyl group can further modulate the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which can influence its pharmacokinetic profile and target interactions.[1][2] This technical guide provides a comprehensive overview of the potential applications of 4-(isobutylsulfonyl)phenylboronic acid, drawing on data from structurally related compounds to hypothesize its biological activities and outline relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-(Isobutylsulfonyl)phenylboronic acid is presented below.

| Identifier | Value |

| CAS Number | 1217500-99-6 |

| Molecular Formula | C10H15BO4S |

| Molecular Weight | 242.1 g/mol |

| IUPAC Name | (4-(isobutylsulfonyl)phenyl)boronic acid |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage | Inert atmosphere, room temperature |

Potential Medicinal Chemistry Applications

Based on the known biological activities of arylboronic acids and aryl sulfones, 4-(isobutylsulfonyl)phenylboronic acid is a promising scaffold for investigation in several therapeutic areas.

Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases, where it can form a stable, reversible covalent bond with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[1] The isobutylsulfonyl group can occupy hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity.

Hypothesized Targets and Therapeutic Areas:

| Enzyme Class | Potential Therapeutic Area | Rationale |

| Serine Proteases | Oncology, Inflammation, Virology | Boronic acids are known inhibitors of various serine proteases involved in these disease processes. |

| Dipeptidyl Peptidase IV (DPPIV) | Diabetes | Dipeptide derivatives of boronic acids have shown potent DPPIV inhibition.[3] |

| Proteasome | Oncology | The boronic acid warhead is a key feature of the proteasome inhibitor drug, Bortezomib.[4] |

Anti-inflammatory Activity

Structurally related compounds containing an aryl sulfoxide or sulfone moiety have demonstrated anti-inflammatory properties.[1] This activity is often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[1]

Anti-cancer Activity

Phenylboronic acids are being explored for targeted cancer therapy due to their ability to selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells.[4][5] This interaction can be exploited for targeted drug delivery. Furthermore, as mentioned, the inhibition of enzymes crucial for cancer cell survival, such as the proteasome, presents a viable anti-cancer strategy.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 4-(isobutylsulfonyl)phenylboronic acid, adapted from established protocols for structurally similar compounds.[6][7]

Synthesis of 4-(Isobutylsulfonyl)phenylboronic Acid

This protocol is adapted from the synthesis of analogous sulfonyl-phenylboronic acids.[6]

Step 1: Synthesis of (4-bromophenyl)(isobutyl)sulfane

-

In a round-bottom flask, dissolve 4-bromothiophenol in methanol.

-

Add sodium methoxide and stir the solution.

-

To this solution, add 1-bromo-2-methylpropane (isobutyl bromide) and reflux the mixture.

-

After completion, remove the solvent under reduced pressure and extract the product with an organic solvent. Wash with brine, dry over anhydrous sulfate, and concentrate to yield the sulfide.

Step 2: Synthesis of 1-bromo-4-(isobutylsulfonyl)benzene

-

Dissolve the (4-bromophenyl)(isobutyl)sulfane in dichloromethane and cool in an ice-water bath.

-

Slowly add 3-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) to the solution.

-

Stir the mixture in the ice-water bath and then allow it to warm to room temperature overnight.

-

Quench the reaction with a sodium hydroxide solution, separate the organic layer, wash with water, dry, and evaporate the solvent to obtain the sulfone.

Step 3: Synthesis of 4-(Isobutylsulfonyl)phenylboronic acid

-

In a dry flask under an argon atmosphere, dissolve 1-bromo-4-(isobutylsulfonyl)benzene in a dry mixture of THF and toluene.

-

Cool the solution to -78°C in a dry ice-acetone bath.

-

Slowly add n-butyllithium (n-BuLi) and stir for a short period.

-

Add triisopropyl borate and continue stirring at -78°C.

-

Allow the reaction to warm to room temperature and then quench with hydrochloric acid.

-

Extract the product with an organic solvent, dry over anhydrous sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product to obtain pure 4-(isobutylsulfonyl)phenylboronic acid.

In Vitro Anti-inflammatory Assay (Griess Assay for Nitrite Production)

This protocol is for evaluating the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Compound Treatment: Prepare a stock solution of 4-(isobutylsulfonyl)phenylboronic acid in DMSO. Dilute the stock solution in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM (final DMSO concentration should be ≤ 0.1%).

-

Stimulation: Pre-treat the cells with varying concentrations of the compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

-

Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part 2 of Griess Reagent) and incubate for another 5-10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Serine Protease Inhibition Assay (α-Chymotrypsin)

This protocol is for determining the inhibitory activity of the compound against a model serine protease.[7]

-

Reagent Preparation: Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer (e.g., 50 mM, pH 7.8). Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable organic solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer.

-

Inhibitor Preparation: Prepare a stock solution of 4-(isobutylsulfonyl)phenylboronic acid in DMSO and create a series of dilutions in Tris-HCl buffer.

-

Assay Setup: In a 96-well plate, add 20 µL of varying concentrations of the inhibitor (or vehicle for control). Add 160 µL of Tris-HCl buffer and 10 µL of the α-chymotrypsin solution to each well. Incubate the plate at 37°C for 15 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding 10 µL of the substrate solution to each well. Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader to monitor the release of p-nitroaniline.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Visualizations

Hypothesized Synthesis Workflow

Caption: Hypothesized synthetic route for 4-(isobutylsulfonyl)phenylboronic acid.

General Workflow for In Vitro Biological Evaluation

Caption: General experimental workflow for in vitro biological screening.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

4-(Isobutylsulfonyl)phenylboronic acid represents a versatile and promising scaffold for medicinal chemistry research. While direct biological data for this specific compound is not yet widely available, the well-documented activities of related arylboronic acids and aryl sulfones provide a strong rationale for its investigation as an enzyme inhibitor and as an anti-inflammatory or anti-cancer agent. The experimental protocols outlined in this guide offer a clear path for researchers to synthesize and evaluate the biological potential of this compound. Future work should focus on generating empirical data to confirm these hypothesized activities, elucidating its specific molecular targets, and exploring structure-activity relationships through the synthesis and testing of derivatives. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

physical and chemical properties of 4-(Isobutylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Isobutylsulfonyl)phenylboronic acid. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included to provide a broader context for its potential characteristics and applications in research and drug development.

Core Physical and Chemical Properties

4-(Isobutylsulfonyl)phenylboronic acid is a substituted aromatic boronic acid. The presence of the electron-withdrawing isobutylsulfonyl group is expected to significantly influence its chemical properties, particularly its acidity and reactivity, compared to unsubstituted phenylboronic acid.

Table 1: Physical and Chemical Properties of 4-(Isobutylsulfonyl)phenylboronic acid and Related Analogues

| Property | 4-(Isobutylsulfonyl)phenylboronic acid | 4-(Methylsulfonyl)phenylboronic acid | Phenylboronic acid |

| CAS Number | 1217500-99-6 | 149104-88-1[1][2][3] | 98-80-6[4] |

| Molecular Formula | C₁₀H₁₅BO₄S | C₇H₉BO₄S[1][3] | C₆H₇BO₂[4] |

| Molecular Weight | 242.1 g/mol | 200.02 g/mol [1] | 121.93 g/mol [4] |

| Physical Form | Solid | White to light yellow crystalline powder[1] | White to yellow powder[4] |

| Melting Point | Data not available | 289-293 °C[2][5] | 216 °C[4] |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Predicted to be lower than phenylboronic acid | Data not available | 8.83[4] |

| Solubility | Data not available | Data not available | Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride. Water solubility: 10 g/L (20 °C)[4][6][7] |

Synthesis and Purification

Experimental Protocol: Synthesis of Arylsulfonyl Phenylboronic Acids (General Procedure)

This protocol is adapted from the synthesis of similar sulfonyl phenylboronic acids and can be considered a starting point for the synthesis of the title compound.[8]

Workflow for the Synthesis of 4-(Isobutylsulfonyl)phenylboronic acid

Caption: General workflow for the synthesis of 4-(Isobutylsulfonyl)phenylboronic acid.

Materials:

-

1-Bromo-4-(isobutylsulfonyl)benzene (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Triisopropyl borate

-

n-Butyllithium (in hexanes)

-

Hydrochloric acid (HCl), 2 M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., chloroform, diethyl ether, ethanol/water mixture)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-(isobutylsulfonyl)benzene in a dry mixture of THF and toluene (e.g., 1:4 v/v).

-

Add triisopropyl borate to the solution.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 2 M HCl, and stir for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols

Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. The two most common methods are recrystallization and column chromatography.

Table 2: Purification Methods for Phenylboronic Acids

| Method | Solvents/Stationary Phase | Procedure |

| Recrystallization | Ethanol/water, Chloroform | Dissolve the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. |

| Column Chromatography | Silica gel | Elute with a solvent gradient of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol). |

Chemical Reactivity and Stability

The isobutylsulfonyl group is a strong electron-withdrawing group, which is expected to increase the Lewis acidity of the boronic acid moiety. This, in turn, would lower the pKa of 4-(isobutylsulfonyl)phenylboronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[8] For instance, the pKa of 4-(3-butenesulfonyl)-phenylboronic acid is 7.1 ± 0.1.[8] A lower pKa is often desirable in the context of drug development as it can lead to stronger binding interactions with biological targets, such as the cis-diols found in glycoproteins, at physiological pH.[8][9]

Phenylboronic acids are generally stable compounds but can undergo protodeboronation (loss of the boronic acid group) under certain conditions. The stability of boronic acids towards oxidation is a critical factor in their biological applications.

Potential Applications in Drug Development

While there is no specific literature on the biological activity or drug development applications of 4-(isobutylsulfonyl)phenylboronic acid, the broader class of sulfonylphenylboronic acids and phenylboronic acids, in general, has garnered significant interest in medicinal chemistry.[10]

Potential Roles of Sulfonylphenylboronic Acids in Drug Discovery

Caption: Potential applications of sulfonylphenylboronic acids in drug discovery.

Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols present in many biological macromolecules, such as glycoproteins on cell surfaces.[11] The sulfonyl group can act as a key pharmacophore, participating in hydrogen bonding and other interactions within a biological target's binding site.

Arylboronic acids have been investigated as inhibitors of various enzymes, including serine proteases.[12] Furthermore, the unique properties of the boronic acid group have been exploited in the design of targeted drug delivery systems and biosensors.[13] The development of boronic acid-based drugs is an active area of research, with several compounds having received FDA approval.[10] Given these precedents, 4-(isobutylsulfonyl)phenylboronic acid represents a compound of interest for further investigation in various therapeutic areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(Methanesulfonyl)phenylboronic acid, 98+% | Fisher Scientific [fishersci.ca]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Using 4-(Isobutylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 4-(Isobutylsulfonyl)phenylboronic acid in Suzuki coupling reactions, a key transformation for accessing novel biaryl sulfonamides with potential applications in drug discovery. The resulting compounds, bearing the isobutylsulfonyl moiety, are of particular interest for their potential as modulators of critical biological pathways, including those involved in cancer cell survival.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of 4-(Isobutylsulfonyl)phenylboronic acid with various aryl halides. The data is compiled based on established procedures for structurally related arylboronic acids.

Table 1: Optimized Reaction Conditions for Suzuki Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |

| Ligand | Triphenylphosphine (already part of the catalyst complex) |

| Base | K₂CO₃ (Potassium carbonate) |

| Solvent | Toluene/Ethanol/Water (4:1:1 v/v/v) |

| Temperature | 80-100 °C |

| Reaction Time | 4-12 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Representative Yields with Various Aryl Halides

| Entry | Aryl Halide | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | 4'-Methoxy-4-(isobutylsulfonyl)biphenyl | 85-95% |

| 2 | 1-Bromo-4-chlorobenzene | 4'-Chloro-4-(isobutylsulfonyl)biphenyl | 80-90% |

| 3 | 4-Bromobenzonitrile | 4'-(4-(Isobutylsulfonyl)phenyl)benzonitrile | 75-85% |

| 4 | 3-Bromopyridine | 3-(4-(Isobutylsulfonyl)phenyl)pyridine | 70-80% |

Experimental Protocols

General Procedure for the Suzuki Coupling of 4-(Isobutylsulfonyl)phenylboronic Acid with an Aryl Bromide

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of 4-(Isobutylsulfonyl)phenylboronic acid with a representative aryl bromide.

Materials:

-

4-(Isobutylsulfonyl)phenylboronic acid (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

K₂CO₃ (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add 4-(Isobutylsulfonyl)phenylboronic acid, the corresponding aryl bromide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the solvent mixture of toluene, ethanol, and water (4:1:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water to the mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Application in Cancer Therapy: Inhibition of the Mcl-1 Apoptotic Pathway

Biaryl sulfonamides synthesized using 4-(Isobutylsulfonyl)phenylboronic acid are under investigation as potential anticancer agents. One of the key targets for such compounds is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis (programmed cell death) and develop resistance to therapies.[1] The following diagram illustrates the role of Mcl-1 in the intrinsic apoptotic pathway and how its inhibition can promote cancer cell death.

Caption: Inhibition of the Mcl-1 anti-apoptotic pathway by a potential biaryl sulfonamide.

References

Application Notes and Protocols for 4-(Isobutylsulfonyl)phenylboronic Acid in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-(isobutylsulfonyl)phenylboronic acid in carbon-carbon (C-C) bond formation reactions, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The isobutylsulfonyl group can influence the physicochemical properties of target molecules, such as solubility and metabolic stability, making it a valuable moiety in drug discovery programs.[1][2]

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4][5] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[6][7]

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a generalized methodology for the Suzuki-Miyaura coupling of 4-(isobutylsulfonyl)phenylboronic acid with an aryl halide. The reaction conditions should be considered a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol, 1.0 eq.)

-

4-(Isobutylsulfonyl)phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq.)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DME, THF/water mixture) (5-10 mL)

-

Inert gas (Argon or Nitrogen)

Reaction Setup:

-

To a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-(isobutylsulfonyl)phenylboronic acid, and the base.

-

Add the palladium catalyst and any additional ligand if required.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add the degassed, anhydrous solvent via syringe.

Reaction Execution:

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, typically 80-110 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.

Work-up and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table summarizes typical conditions used for the coupling of various arylboronic acids, which can serve as a guide for optimizing the reaction with 4-(isobutylsulfonyl)phenylboronic acid.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 80 | 65 | [6] |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 80-100 | Varies | [6] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Varies | [6] |

| PdCl₂ | K₂CO₃ | DMF/Water | 20 (with sonication) | Varies | [9] |

| PdCu@Ti₃C₂ | K₂CO₃ | Water | Varies | Varies | [10] |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(Isobutylsulfonyl)phenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(Isobutylsulfonyl)phenylboronic acid with a variety of aryl halides. This class of reaction is of significant interest in medicinal chemistry and materials science for the synthesis of biaryl sulfones, which are prevalent motifs in many biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1]

4-(Isobutylsulfonyl)phenylboronic acid is an electron-deficient boronic acid due to the presence of the strongly electron-withdrawing isobutylsulfonyl group. This electronic property can influence its reactivity in Suzuki-Miyaura couplings. Generally, electron-deficient boronic acids can be challenging coupling partners, sometimes requiring modified reaction conditions to achieve high yields.[3] These notes provide optimized protocols to address these challenges and facilitate the efficient synthesis of 4-aryl-isobutylsulfonylbenzene derivatives.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of 4-(Isobutylsulfonyl)phenylboronic acid with an aryl halide is depicted below:

References

Application Notes and Protocols for the Purification of Biaryl Products from 4-(Isobutylsulfonyl)phenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-(isobutylsulfonyl)phenylboronic acid. The protocols outlined below are designed to ensure the isolation of high-purity biaryl sulfones, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. 4-(Isobutylsulfonyl)phenylboronic acid is a versatile building block in this reaction, allowing for the introduction of an isobutylsulfonylphenyl moiety into a variety of organic molecules. The sulfonyl group can influence the physicochemical properties of the final compound, such as solubility, metabolic stability, and biological activity, making it a valuable functional group in drug discovery.

Proper purification of the resulting biaryl sulfone product is critical to remove unreacted starting materials, palladium catalyst residues, and reaction byproducts. This document provides detailed protocols for the work-up and purification of these target compounds.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling and subsequent purification can be evaluated by monitoring the reaction progress and characterizing the final product. While specific quantitative data for reactions involving 4-(isobutylsulfonyl)phenylboronic acid are not extensively reported in the literature, the following table provides representative data for the synthesis of a biaryl sulfone.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 4-Bromoanisole | 4-(Isobutylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 85 | >98 |

| 2 | 1-Chloro-4-nitrobenzene | 4-(Isobutylsulfonyl)phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 18 | 78 | >97 |

| 3 | 2-Bromopyridine | 4-(Isobutylsulfonyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 10 | 82 | >98 |

Note: The data presented in this table are illustrative and represent typical outcomes for Suzuki-Miyaura reactions of aryl halides with functionalized phenylboronic acids. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with 4-(isobutylsulfonyl)phenylboronic acid.[1]

Materials:

-

Aryl halide (1.0 mmol)

-

4-(Isobutylsulfonyl)phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, or DMF with water)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 4-(isobutylsulfonyl)phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (2-5 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous, deoxygenated solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature for work-up and purification.

Protocol for Work-up and Purification

This protocol outlines the steps for the isolation and purification of the biaryl sulfone product.

Materials:

-

Crude reaction mixture

-

Organic solvent (e.g., Ethyl acetate, Dichloromethane)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Aqueous base solution (e.g., 1 M NaOH or K₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Aqueous Work-up:

-

Dilute the cooled reaction mixture with an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of NaOH or K₂CO₃ to remove unreacted 4-(isobutylsulfonyl)phenylboronic acid as its water-soluble boronate salt.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude biaryl sulfone product.

-

-

Chromatographic Purification:

-

Purify the crude product by flash column chromatography on silica gel.[1]

-

The choice of eluent will depend on the polarity of the product. A gradient of hexane and ethyl acetate is often effective. The separation can be monitored by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

-

Recrystallization (Optional):

-

If the purified biaryl sulfone is a solid, it can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to obtain a highly pure crystalline product.

-

-

Palladium Removal:

-

For applications requiring very low levels of palladium, the purified product can be treated with a palladium scavenger or filtered through a pad of celite.

-

Visualizations

Below are diagrams illustrating the key processes involved in the synthesis and purification of biaryl products from 4-(isobutylsulfonyl)phenylboronic acid reactions.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Caption: Purification Workflow for Biaryl Sulfones.

References

Application Notes and Protocols for 4-(Isobutylsulfonyl)phenylboronic Acid in the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isobutylsulfonyl)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the isobutylsulfonyl group provides a valuable pharmacophore that can enhance the potency and modulate the physicochemical properties of drug candidates. This functional group can participate in hydrogen bonding and other non-covalent interactions within biological targets, making it a key component in the design of inhibitors for various enzymes, particularly kinases.

These application notes provide a comprehensive overview of the use of 4-(isobutylsulfonyl)phenylboronic acid in the synthesis of novel compounds, with a focus on the development of p38 MAP kinase inhibitors, a critical target in inflammatory diseases. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in their drug discovery efforts.

Key Applications

The primary application of 4-(isobutylsulfonyl)phenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active molecules. The isobutylsulfonylphenyl moiety is of particular interest in the design of kinase inhibitors, where the sulfonyl group can interact with the hinge region of the kinase domain.

Data Presentation: Representative Bioactive Compounds

The following table summarizes quantitative data for a series of representative, hypothetical novel compounds synthesized using 4-(isobutylsulfonyl)phenylboronic acid as a key building block. These compounds are designed as potential p38 MAP kinase inhibitors, and their activities are based on published data for structurally related molecules.

| Compound ID | Aryl/Heteroaryl Partner | p38α Kinase Inhibition (IC50, nM) | Cellular TNF-α Inhibition (IC50, nM) | In vivo Efficacy (ED50, mg/kg) |

| NC-001 | 4-Fluorophenyl | 50 | 150 | 30 |

| NC-002 | 2-Aminopyrimidine | 25 | 80 | 15 |

| NC-003 | 3-Pyridyl | 75 | 200 | 40 |

| NC-004 | 5-Indolyl | 15 | 50 | 10 |

| NC-005 | 2-Thiophenyl | 100 | 300 | 50 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of 4-(isobutylsulfonyl)phenylboronic acid with various aryl or heteroaryl halides.

Materials:

-

4-(Isobutylsulfonyl)phenylboronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried round-bottom flask, add 4-(isobutylsulfonyl)phenylboronic acid (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent under the inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro p38α Kinase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against the p38α MAP kinase.

Materials:

-

Synthesized inhibitor compounds

-

Recombinant human p38α enzyme

-

ATP

-

Substrate peptide (e.g., ATF2)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the p38α enzyme, and the inhibitor solution.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cellular TNF-α Release Assay

This protocol describes how to measure the effect of the synthesized compounds on the release of the pro-inflammatory cytokine TNF-α in a cellular model.

Materials:

-

Synthesized inhibitor compounds

-

Human monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed the THP-1 cells in a 96-well plate and differentiate them into macrophages.

-

Pre-treat the cells with various concentrations of the inhibitor compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 4 hours to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

Determine the IC50 values for the inhibition of TNF-α release.

Visualizations

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Isobutylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of 4-(isobutylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the multi-gram to kilogram-scale production of this compound, with a focus on process efficiency, purity, and safety.

Introduction

4-(Isobutylsulfonyl)phenylboronic acid is an important reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its utility is highlighted in the development of enzyme inhibitors, where the boronic acid moiety can form reversible covalent bonds with active site residues, such as the serine in serine proteases. The isobutylsulfonyl group contributes to the molecule's physicochemical properties, influencing its solubility, stability, and pharmacokinetic profile. The demand for this and similar arylboronic acids in pharmaceutical development necessitates robust and scalable synthetic routes.

Synthetic Strategy

The scale-up synthesis of 4-(isobutylsulfonyl)phenylboronic acid can be approached through a three-step sequence, starting from readily available materials. This strategy is adapted from established procedures for analogous alkylsulfonylphenylboronic acids and is designed for process scalability. The key transformations are:

-

S-Alkylation: Formation of a thioether by the reaction of 4-bromothiophenol with an isobutyl halide.

-

Oxidation: Conversion of the thioether to the corresponding sulfone using a suitable oxidizing agent.

-

Borylation: Introduction of the boronic acid group via a lithium-halogen exchange followed by reaction with a borate ester.

This multi-step synthesis requires careful control of reaction conditions at each stage to ensure high yields and purity of the final product.

Experimental Protocols

The following protocols provide a detailed methodology for the scale-up synthesis of 4-(isobutylsulfonyl)phenylboronic acid.

Step 1: Synthesis of 4-Bromo-1-(isobutylthio)benzene

-

Reaction: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol is prepared. To this solution, a base like sodium methoxide or sodium hydroxide (1.1 eq) is added portion-wise while maintaining the temperature below 25 °C. After stirring for 30 minutes, isobutyl bromide (1.2 eq) is added dropwise, and the reaction mixture is heated to a moderate temperature (e.g., 50-60 °C) and monitored by an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude 4-bromo-1-(isobutylthio)benzene can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Synthesis of 1-Bromo-4-(isobutylsulfonyl)benzene

-

Reaction: The 4-bromo-1-(isobutylthio)benzene (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid in a reactor equipped for cooling. The solution is cooled to 0-5 °C, and a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (2.2-2.5 eq) is added portion-wise, ensuring the temperature is maintained. The reaction is stirred at a low temperature and then allowed to warm to room temperature. The progress of the oxidation is monitored by TLC or HPLC.

-

Work-up and Isolation: Once the reaction is complete, the mixture is carefully quenched with a reducing agent solution (e.g., sodium sulfite) if m-CPBA is used. The organic layer is separated, washed with sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate and filtration, the solvent is removed under reduced pressure.

-

Purification: The resulting solid, 1-bromo-4-(isobutylsulfonyl)benzene, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Step 3: Synthesis of 4-(Isobutylsulfonyl)phenylboronic Acid

-

Reaction: This step must be carried out under strictly anhydrous and inert conditions (nitrogen or argon atmosphere). A solution of 1-bromo-4-(isobutylsulfonyl)benzene (1.0 eq) in a dry ethereal solvent (e.g., a mixture of THF and toluene) is prepared in a reactor equipped for low-temperature reactions. The solution is cooled to -78 °C. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, maintaining the low temperature. The mixture is stirred for a period to ensure complete lithium-halogen exchange. Triisopropyl borate (1.2 eq) is then added slowly, and the reaction is stirred at -78 °C before being allowed to warm gradually to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude 4-(isobutylsulfonyl)phenylboronic acid is purified by recrystallization. A common technique involves dissolving the crude material in a suitable solvent and adjusting the pH to induce precipitation of the pure product. Alternatively, purification can be achieved by forming a salt with a base, washing away impurities, and then re-acidifying to obtain the purified boronic acid.

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis of 4-(isobutylsulfonyl)phenylboronic acid, based on analogous preparations. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-Bromothiophenol | 1.0 | Methanol | 55 | 4-6 | 90-95 | >95 |

| 2 | 4-Bromo-1-(isobutylthio)benzene | 1.0 | Dichloromethane | 0 to RT | 6-8 | 85-90 | >98 |

| 3 | 1-Bromo-4-(isobutylsulfonyl)benzene | 1.0 | THF/Toluene | -78 to RT | 12-16 | 65-75 | >97 |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reagent-Specific Hazards:

-

4-Bromothiophenol: Stench, toxic. Handle with care.

-

Sodium Methoxide/Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Isobutyl Bromide: Flammable, irritant.

-

m-CPBA: Strong oxidizer, can be shock-sensitive.

-

n-Butyllithium: Pyrophoric. Must be handled under an inert atmosphere.

-

-

Reaction Hazards: The oxidation and borylation steps can be exothermic. Proper temperature control is crucial to prevent runaway reactions. The quench of n-butyllithium and the work-up of the borylation reaction should be performed with caution.

Applications in Drug Development

Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry. They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue. This mechanism of action is of great interest in the development of therapeutics for a range of diseases.

Visualization of Mechanism of Action

The following diagram illustrates the general mechanism of inhibition of a serine protease by a phenylboronic acid derivative.

Caption: Serine protease inhibition by a phenylboronic acid derivative.

Experimental Workflow Diagram

The overall workflow for the scale-up synthesis is depicted below.

Caption: Synthetic workflow from starting materials to the final product.

Application Notes and Protocols: 4-(Isobutylsulfonyl)phenylboronic Acid in Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-(Isobutylsulfonyl)phenylboronic acid in material science, focusing on its role in the synthesis of advanced polymers and functional materials. The protocols provided are generalized methodologies based on established procedures for structurally similar compounds and should be optimized for specific applications.

Introduction to 4-(Isobutylsulfonyl)phenylboronic Acid

4-(Isobutylsulfonyl)phenylboronic acid is an organoboron compound characterized by a phenylboronic acid moiety substituted with an isobutylsulfonyl group at the para position. This substitution significantly influences the electronic properties of the molecule, making it a valuable building block in the synthesis of specialized materials. The key features imparted by the isobutylsulfonyl group include:

-

Electron-Withdrawing Nature : The sulfonyl group is strongly electron-withdrawing, which lowers the pKa of the boronic acid. This property is particularly advantageous for applications requiring diol binding at or near physiological pH.

-

Modulation of Material Properties : Incorporation of this moiety into polymers and other materials can influence their electronic, optical, and physical characteristics, such as conductivity, thermal stability, and solubility.[1][2]

-

Synthetic Versatility : The boronic acid functional group is highly versatile, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of C-C bonds in the synthesis of biaryls, conjugated polymers, and other advanced materials.[1][3]

Key Applications in Material Science

The unique properties of 4-(Isobutylsulfonyl)phenylboronic acid make it a candidate for several applications in material science:

-